Home > Products > Screening Compounds P2016 > 3-(1H-benzimidazol-2-yl)chromen-2-imine
3-(1H-benzimidazol-2-yl)chromen-2-imine - 80860-16-8

3-(1H-benzimidazol-2-yl)chromen-2-imine

Catalog Number: EVT-6709636
CAS Number: 80860-16-8
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-benzimidazol-2-yl)chromen-2-imine is a heterocyclic compound characterized by its unique structural features, combining the benzimidazole and chromenone frameworks. Its molecular formula is C16H11N3O, and it possesses a molecular weight of 261.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Source

The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with chromen-2-imine precursors. Its synthesis is often reported in scientific literature, highlighting its significance in organic chemistry and pharmacology.

Classification

3-(1H-benzimidazol-2-yl)chromen-2-imine belongs to the class of imines and is categorized under heterocyclic compounds due to the presence of nitrogen in its structure. It is structurally related to other compounds such as 3-(1H-benzimidazol-2-yl)-chromen-2-one, which shares similar synthetic pathways and biological properties .

Synthesis Analysis

Methods

The synthesis of 3-(1H-benzimidazol-2-yl)chromen-2-imine typically involves:

  1. Condensation Reaction: The primary method includes the condensation of chromen-2-one derivatives with 2-aminobenzimidazole or other benzimidazole derivatives.
  2. Palladium-Catalyzed Annulation: A notable method is the palladium-catalyzed oxidative annulation of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one with alkenes, utilizing benzimidazole as a directing group .

Technical Details

The reactions are generally conducted under controlled conditions, often using solvents like ethanol or dichloromethane. The use of catalysts such as acetic acid or polyphosphoric acid can enhance yields and reaction rates. Microwave-assisted synthesis has also been explored, significantly reducing reaction times while maintaining high yields .

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-benzimidazol-2-yl)chromen-2-imine features:

  • A chromenone moiety (a benzopyrone derivative) that contributes to its aromatic properties.
  • A benzimidazole ring that provides nitrogen atoms influencing its reactivity and biological interactions.

Data

The compound's structure can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques help elucidate the connectivity and confirm the presence of functional groups within the molecule .

Chemical Reactions Analysis

Reactions

3-(1H-benzimidazol-2-yl)chromen-2-imine can undergo several types of chemical reactions:

  1. Oxidation: Using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
  2. Reduction: Reduction reactions can convert the imine functional group into an amine using reducing agents such as sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the substituents on the benzimidazole or chromenone rings .

Technical Details

The choice of reagents and solvents significantly affects the outcome of these reactions. For example, dichloromethane is often preferred for oxidation reactions, while ethanol is commonly used for condensation processes.

Mechanism of Action

The mechanism of action for 3-(1H-benzimidazol-2-yl)chromen-2-imine primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Binding Affinity: It has been shown to bind to active sites on enzymes, modulating their activity and affecting cellular processes like apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

The compound typically exhibits:

  • Melting Point: Varies based on synthesis methods but generally falls within a defined range that can be measured experimentally.
  • Solubility: Solubility characteristics depend on the solvent used; it is generally soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability: The stability of 3-(1H-benzimidazol-2-yl)chromen-2-imine under various conditions can influence its reactivity.
  • Reactivity: The presence of both imine and aromatic functionalities allows for diverse reactivity patterns, making it suitable for further functionalization .
Applications

Scientific Uses

3-(1H-benzimidazol-2-yl)chromen-2-imine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential anticancer and antimicrobial properties due to its ability to inhibit key enzymes involved in disease processes.
  2. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  3. Material Science: Explored for developing new materials with specific electronic and optical properties due to its unique structural characteristics .
Introduction to 3-(1H-Benzimidazol-2-yl)chromen-2-imine in Medicinal Chemistry

Structural Hybridization of Benzimidazole and Chromen-2-imine Scaffolds

The compound 3-(1H-benzimidazol-2-yl)chromen-2-imine represents a strategic molecular hybridization between two privileged pharmacophores in medicinal chemistry: the benzimidazole nucleus and the chromen-2-imine system (a structural analog of coumarin). This hybrid exhibits a planar, conjugated structure with the molecular formula C₁₆H₁₁N₃O and a molecular weight of 261.28 g/mol [1]. The benzimidazole moiety contributes hydrogen-bonding capabilities via its imidazole nitrogen atoms (N-H and N:), while the chromen-2-imine unit adds π-electron density and potential metal-coordination sites. Crucially, the imine group (=NH) in the chromen ring differentiates this scaffold from the well-studied coumarin-benzimidazole hybrids (e.g., 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, CAS 1032-97-9) [4] [5], conferring distinct electronic properties and enhanced nucleophilicity. This structural duality enables multifaceted interactions with biological targets, including:

  • Hydrogen bonding: Benzimidazole NH acts as a strong donor.
  • π-π stacking: Planar fused rings facilitate interactions with aromatic amino acids.
  • Electrostatic effects: Imine nitrogen serves as a weak base.
Table 1: Core Structural Features of Key Hybrid CompoundsCompound NameCore StructureMolecular FormulaMolecular Weight (g/mol)Key Distinguishing Feature
3-(1H-Benzimidazol-2-yl)chromen-2-imineBenzimidazole-Chromen-2-imineC₁₆H₁₁N₃O261.28Chromen-2-imine (=NH) group
3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9)Benzimidazole-CoumarinC₁₆H₁₀N₂O₂262.26Lactone (C=O) group
3-(5,7-Dibromo-1H-benzimidazol-2-yl)-2H-chromen-2-imineDibrominated derivativeC₁₆H₉Br₂N₃O421.08Bromine substituents for enhanced lipophilicity [3]

Historical Evolution of Benzimidazole-Chromen-2-imine Hybrids in Drug Discovery

The development of benzimidazole-chromen-2-imine hybrids marks a significant evolution from early coumarin-benzimidazole pharmacophores. Initial synthetic routes relied on harsh catalysts (e.g., acetic acid) and high-temperature reflux, yielding target compounds in moderate efficiencies (78–85%) [2]. A transformative advancement emerged through green chemistry protocols, particularly using citric acid as an eco-friendly, biodegradable catalyst. This method achieved superior yields (88–94%) under reflux conditions in ethanol, demonstrating enhanced sustainability and scalability [2]. The catalytic efficiency of citric acid stems from its tricarboxylic structure, which facilitates proton transfer during the condensation of 2-hydrazinobenzimidazole with carbonyl compounds.

Biological evaluations have revealed compelling antimicrobial properties for these hybrids. Compounds 3c (4-methoxyphenyl derivative) and 3o (isatin derivative) exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi. Molecular docking studies elucidated their mechanism:

  • Bacterial target (2IWC): Forms H-bond with THR531 (3.12 Å), mimicking ampicillin [2].
  • Bacterial target (2NXW): Dual H-donor bonds with MET404; binding energy = –5.96 kcal/mol (3c) and –5.72 kcal/mol (3o), comparable to gentamicin [2].
  • Fungal target (1EA1): Binds ARG326; binding energy = –5.97 to –6.0 kcal/mol, akin to nystatin [2].
Table 2: Synthetic Efficiency and Bioactivity of Select HybridsCompoundCatalystYield (%)Key Biological ActivityDocking Target (PDB)Binding Energy (kcal/mol)
3cCitric acid92Broad-spectrum antimicrobial2NXW–5.96
3oCitric acid88Broad-spectrum antimicrobial1EA1–6.00
3aAcetic acid85Reference compound--
3dCitric acid90Gram-negative activity2IWC–5.85

Research Gaps and Opportunities in Targeted Anticancer/Antimicrobial Design

Despite promising advances, critical research gaps impede the therapeutic translation of benzimidazole-chromen-2-imine hybrids:

  • Limited Target Diversity: Most mechanistic studies focus on generic antimicrobial targets (e.g., 2IWC, 2NXW) [2]. Opportunities exist to probe oncology-relevant targets like tyrosine kinases (e.g., c-ABL), where analogous 3-benzimidazol-2-yl-1H-indazoles show efficacy [6]. The planar structure of these hybrids suggests potential for intercalation or kinase inhibition, but experimental validation is lacking.

  • Computational-Experimental Disconnect: While DFT studies confirm the energetic stability of (E)-isomers (e.g., gas-phase energy: –476,738 kcal/mol for 3a) and favorable HOMO-LUMO gaps (–3.73 eV in gas phase) [2], correlations between computed parameters (e.g., electrophilicity index) and observed bioactivity remain superficial. Integrating machine learning with multi-parameter optimization could bridge this gap.

  • Synthetic Scalability: Current green synthesis uses ethanol reflux, but microwave-assisted or continuous-flow methods remain unexplored. Hybrids with halogen substitutions (e.g., 5,7-dibromo) [3] could enhance bioactivity but require optimized routes due to steric effects.

  • Structural Optimization Space: No studies have systematically modified the chromen-imine tautomeric equilibrium (e.g., enol-imine vs. keto-enamine forms) or incorporated biomolecule-directed delivery systems (e.g., peptide conjugates). Such modifications could improve tumor selectivity or biofilm penetration.

Table 3: Key Research Gaps and Proposed StrategiesResearch GapChallengeOpportunityExpected Impact
Target specificityLimited data on cancer targetsScreen against kinase panels (e.g., c-ABL)Identification of oncology leads
Tautomerism effectsUnclear role of imine/enol equilibriumSynthesize tautomer-locked analogsEnhanced binding affinity
Delivery efficiencyPoor solubility/bioavailabilityDevelop nanoformulations or prodrugsImproved pharmacokinetics
Halogenated derivativesSynthetic complexityGreen halogenation protocolsBroader antimicrobial spectrum [3]

Properties

CAS Number

80860-16-8

Product Name

3-(1H-benzimidazol-2-yl)chromen-2-imine

IUPAC Name

3-(1H-benzimidazol-2-yl)chromen-2-imine

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

InChI

InChI=1S/C16H11N3O/c17-15-11(9-10-5-1-4-8-14(10)20-15)16-18-12-6-2-3-7-13(12)19-16/h1-9,17H,(H,18,19)

InChI Key

FNEFMQFIPIXXNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.